molecular formula C15H12Cl2N2O4 B5211013 N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide

N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B5211013
M. Wt: 355.2 g/mol
InChI Key: YKWZMPSXZLFFRT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a propanamide moiety

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWZMPSXZLFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitrophenylamine.

    Acylation: The nitrated compound is then acylated with 2-(3-chlorophenoxy)propanoic acid or its derivatives under suitable conditions to form the desired propanamide.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of acid catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yields and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-(3-chlorophenoxy)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(3-chlorophenoxy)propanoic acid and corresponding amines.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves interactions with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)propanamide
  • N-(2-chloro-4-nitrophenyl)-2-(2-chlorophenoxy)propanamide

Comparison:

  • Structural Differences: Variations in the position of the chloro group on the phenoxy ring.
  • Unique Properties: N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide may exhibit unique reactivity or biological activity due to its specific structural configuration.

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